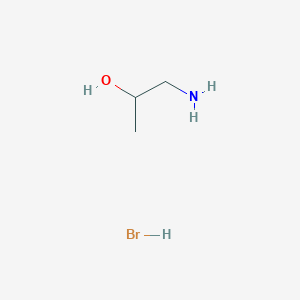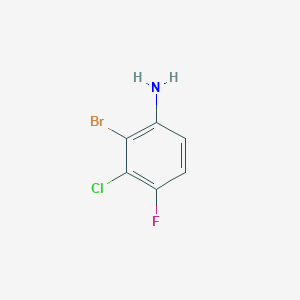
N-(1H-indazol-6-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-6-yl)cyclopentanecarboxamide is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(1H-indazol-6-yl)cyclopentanecarboxamide typically involves the formation of the indazole ring followed by the attachment of the cyclopentanecarboxamide group. One common method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation using oxygen as the terminal oxidant . The cyclopentanecarboxamide group can then be introduced through a subsequent reaction with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.
Chemical Reactions Analysis
N-(1H-indazol-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(1H-indazol-6-yl)cyclopentanecarboxamide can be compared with other indazole derivatives, such as:
N-(1H-indazol-6-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.
N-(1H-indazol-6-yl)benzamide: Contains a benzamide group, which may confer different biological activities.
N-(1H-indazol-6-yl)propionamide: Features a propionamide group, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
1219905-41-5 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H15N3O/c17-13(9-3-1-2-4-9)15-11-6-5-10-8-14-16-12(10)7-11/h5-9H,1-4H2,(H,14,16)(H,15,17) |
InChI Key |
SBABZEARSAKSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



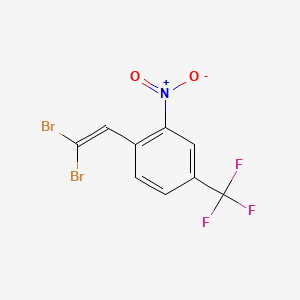
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)
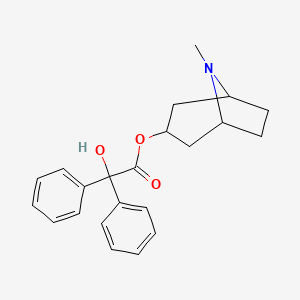
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
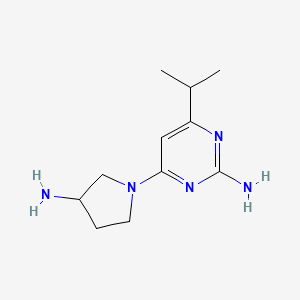

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
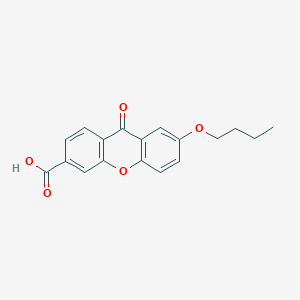

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
